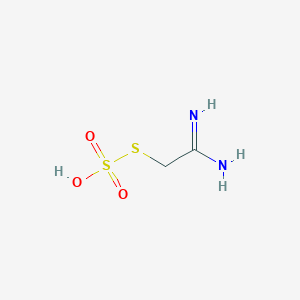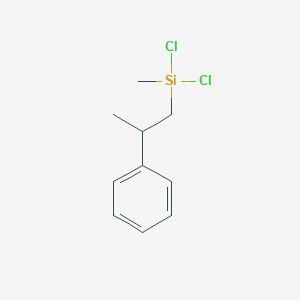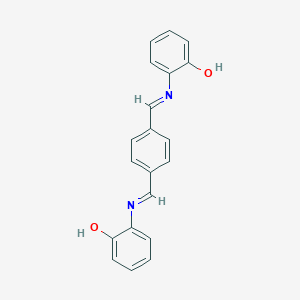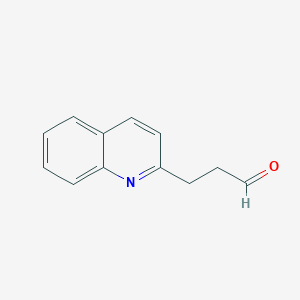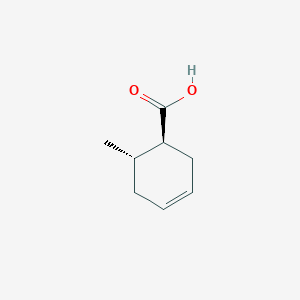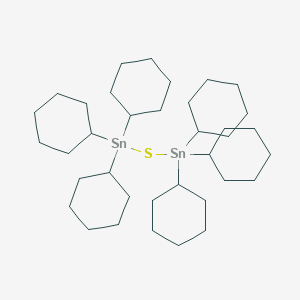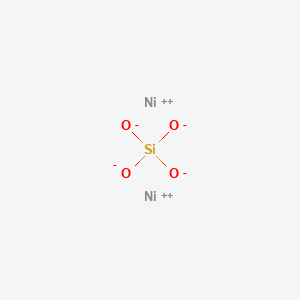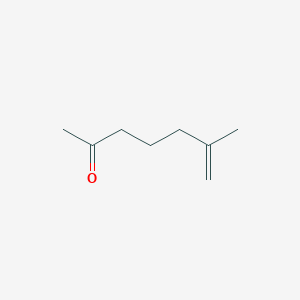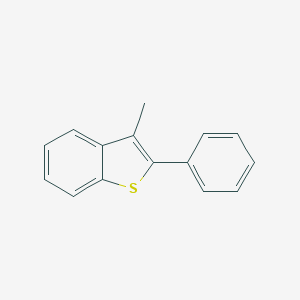
3-Methyl-2-phenyl-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-phenyl-1-benzothiophene (MBT) is a heterocyclic compound that has been of interest to researchers due to its potential applications in the field of medicine and pharmacology. MBT is a benzothiophene derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
Mécanisme D'action
The mechanism of action of 3-Methyl-2-phenyl-1-benzothiophene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-Methyl-2-phenyl-1-benzothiophene has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 3-Methyl-2-phenyl-1-benzothiophene has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Effets Biochimiques Et Physiologiques
3-Methyl-2-phenyl-1-benzothiophene has been found to exhibit a range of biochemical and physiological effects. In animal studies, 3-Methyl-2-phenyl-1-benzothiophene has been found to reduce inflammation, pain, and tumor growth. 3-Methyl-2-phenyl-1-benzothiophene has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. These effects are thought to be due to the modulation of various signaling pathways in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl-2-phenyl-1-benzothiophene in lab experiments is its relatively low toxicity. 3-Methyl-2-phenyl-1-benzothiophene has been found to have a low acute toxicity in animal studies, which makes it a safer compound to work with compared to other drugs. Another advantage is its ability to modulate multiple signaling pathways, which makes it a versatile compound for studying various biological processes.
One limitation of using 3-Methyl-2-phenyl-1-benzothiophene in lab experiments is its poor solubility in water. This can make it difficult to administer in animal studies and can limit its bioavailability. Another limitation is its limited stability, which can make it difficult to store and handle.
Orientations Futures
There are several future directions for research on 3-Methyl-2-phenyl-1-benzothiophene. One area of research is focused on its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Another area of research is focused on its potential applications in the development of new pain medications. Additionally, research is needed to further elucidate the mechanism of action of 3-Methyl-2-phenyl-1-benzothiophene and to optimize its synthesis and formulation for use in clinical trials.
Méthodes De Synthèse
The synthesis of 3-Methyl-2-phenyl-1-benzothiophene involves the reaction of 2-phenylbenzothiophene with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography or recrystallization. The yield of 3-Methyl-2-phenyl-1-benzothiophene can be improved by optimizing the reaction conditions, such as the reaction time and temperature.
Applications De Recherche Scientifique
3-Methyl-2-phenyl-1-benzothiophene has been the subject of a number of scientific studies due to its potential therapeutic applications. One area of research has been focused on its anti-inflammatory properties. 3-Methyl-2-phenyl-1-benzothiophene has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes 3-Methyl-2-phenyl-1-benzothiophene a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Another area of research has been focused on the analgesic properties of 3-Methyl-2-phenyl-1-benzothiophene. Studies have shown that 3-Methyl-2-phenyl-1-benzothiophene can reduce pain in animal models of acute and chronic pain. This makes 3-Methyl-2-phenyl-1-benzothiophene a potential candidate for the development of new pain medications.
3-Methyl-2-phenyl-1-benzothiophene has also been found to exhibit anti-tumor effects. Studies have shown that 3-Methyl-2-phenyl-1-benzothiophene can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 3-Methyl-2-phenyl-1-benzothiophene a potential candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
10371-50-3 |
|---|---|
Nom du produit |
3-Methyl-2-phenyl-1-benzothiophene |
Formule moléculaire |
C15H12S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
3-methyl-2-phenyl-1-benzothiophene |
InChI |
InChI=1S/C15H12S/c1-11-13-9-5-6-10-14(13)16-15(11)12-7-3-2-4-8-12/h2-10H,1H3 |
Clé InChI |
BYLWUDAFLSDOJE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=CC=CC=C12)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(SC2=CC=CC=C12)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



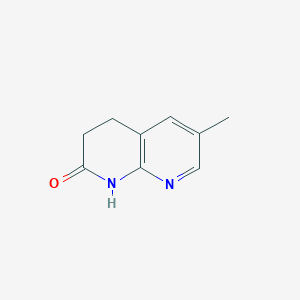
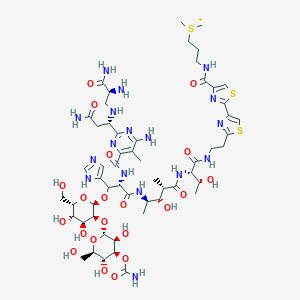
![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)
